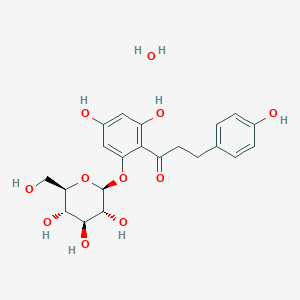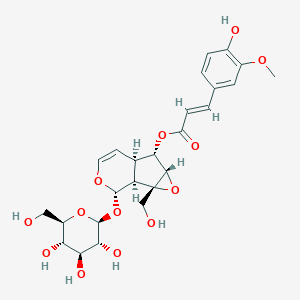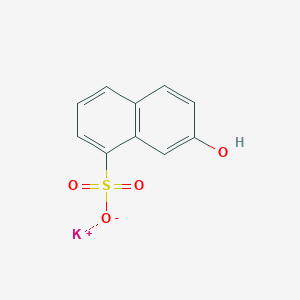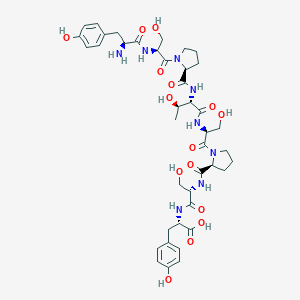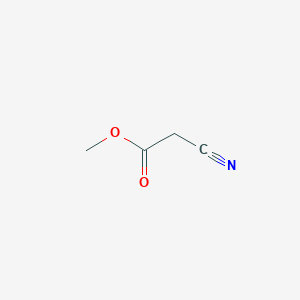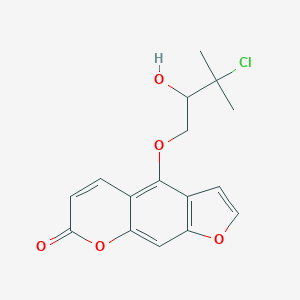
Saxalin
Descripción general
Descripción
“Saxalin” is a furanocoumarin that can be found in Harbouria trachypleura . Furanocoumarins are a type of organic chemical compound produced by a variety of plants.
Molecular Structure Analysis
The molecular weight of Saxalin is 322.74 and its formula is C16H15ClO5 . The SMILES representation of its structure is O=C1C=CC2=C (OCC (O)C © (Cl)C)C3=C (OC=C3)C=C2O1 .
Physical And Chemical Properties Analysis
Saxalin is a furanocoumarin with a molecular weight of 322.74 and a formula of C16H15ClO5 . Further physical and chemical properties are not detailed in the available sources.
Aplicaciones Científicas De Investigación
Small-Angle X-ray Scattering (SAXS) is a versatile biophysical method used extensively in scientific research, particularly for studying the structure of biological macromolecules in solution. SAXS provides essential information on the overall shape, structural transitions, and assembly state of proteins, nucleic acids, and various macromolecular complexes, often complementing high-resolution methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR).
Structural Analysis and Characterization
- Overall Structure and Flexibility: SAXS is instrumental in analyzing the overall structure and flexibility of biological macromolecules, including intrinsically disordered proteins (IDPs) (Kikhney & Svergun, 2015).
- Repository for Biological Data: The Small-Angle Scattering Biological Data Bank (SASBDB) provides a comprehensive repository of SAS experimental data and models, reflecting the significant advances in SAXS research (Valentini et al., 2014).
- Biomolecular Dynamics: Combining SAXS with NMR offers insights into biomolecular dynamics and interactions in solution, aiding in understanding conformational changes and interactions (Mertens & Svergun, 2017).
Applications in Structural Biology and Nanotechnology
- Cancer Research: The SAXS Core Facility at the Center for Cancer Research demonstrates SAXS's role in structural studies of nucleic acids, proteins, and various complexes, crucial for understanding molecular mechanisms in cancer research (Fan & Wang, 2018).
- Protein-Protein Interactions: Advanced use of SAXS can reveal transient protein-protein interactions and large conformational changes, otherwise unobservable in crystal structures (Skou et al., 2014).
- Nanocomposites in Solution: SAXS is also used for the characterization of biological macromolecules and nanocomposite particles in solution, offering three-dimensional, low-resolution models (Blanchet & Svergun, 2013).
High-Throughput Analyses and Super-Resolution
- High-Throughput SAXS: High-throughput SAXS analyses enable rapid structural characterization of a wide range of proteins, distinguishing aggregated and unfolded proteins and determining their shapes and structures (Hura et al., 2009).
- Super-Resolution SAXS: Super-resolution techniques in SAXS extend its data analysis to higher resolutions, aiding in integrative structural biology and providing insights into macromolecular behavior in solution (Rambo & Tainer, 2013).
Propiedades
IUPAC Name |
4-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)13(18)8-21-15-9-3-4-14(19)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHPWCUVCZXUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957566 | |
| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36150-06-8 | |
| Record name | Saxalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




